REACTION_SMILES
|
[Br:1][Si:2]([CH3:3])([CH3:4])[CH3:5].[C:26](#[N:27])[CH2:28][CH3:29].[CH2:6]([CH3:7])[O:8][C:9]([CH2:10][c:11]1[cH:12][n:13][c:14]([Cl:17])[n:15][cH:16]1)=[O:18].[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[Na+:25].[OH-:24]>>[Br:1][c:14]1[n:13][cH:12][c:11]([CH2:10][C:9]([O:8][CH2:6][CH3:7])=[O:18])[cH:16][n:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cc1cnc(Cl)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)Cc1cnc(Br)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |